![molecular formula C18H27NO8 B4002674 2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002674.png)
2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid: is a complex organic compound that features a combination of phenoxy, ethoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. These intermediates are then reacted with ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like Ru/Al2O3 to optimize the yield .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for better control over reaction parameters such as temperature, oxygen flow rate, and catalyst loading, resulting in higher yields and more efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups.
Reduction: Reduction reactions can occur at the amino group, converting it to a more reduced form.
Substitution: The phenoxy and ethoxy groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its phenoxy and ethoxy groups can interact with proteins and enzymes, making it a useful tool in biochemical studies.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for creating specialized materials with desired characteristics.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and ethoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can alter its structure and reactivity.
Comparison with Similar Compounds
- 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol
Comparison: Compared to similar compounds, 2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol stands out due to the presence of the prop-2-enyl group. This group adds additional reactivity and potential for chemical modifications, making the compound more versatile in various applications. The unique combination of functional groups also enhances its ability to interact with biological molecules and industrial materials.
Properties
IUPAC Name |
2-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-3-4-14-13-15(19-2)5-6-16(14)21-12-11-20-10-8-17-7-9-18;3-1(4)2(5)6/h3,5-6,13,17-18H,1,4,7-12H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNZJMTABPHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOCCNCCO)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


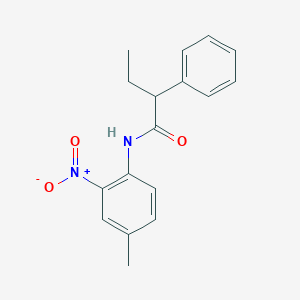
![N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002598.png)
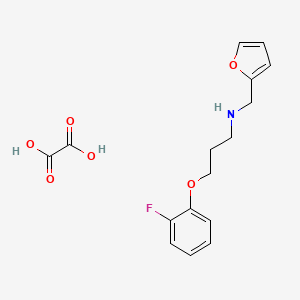
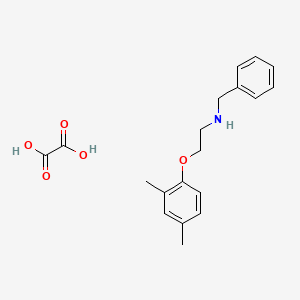
![1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4002635.png)
![2-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}pyridine](/img/structure/B4002643.png)
![2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002649.png)
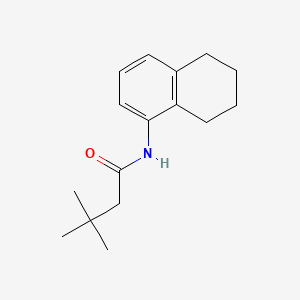
![1-[3-(3-Ethoxyphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002663.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B4002668.png)
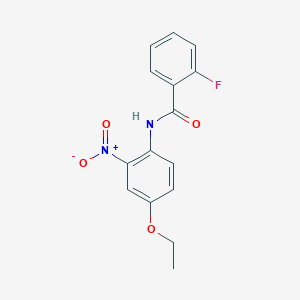
![3-[2-(4-sec-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4002685.png)
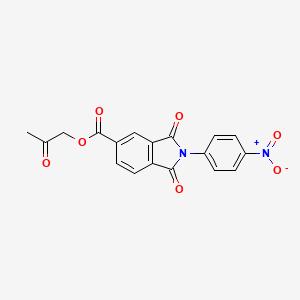
![N'-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002687.png)
